Functional 5-Lipoxygenase Inhibition: Target Compound vs. Baseline Activity
In a cell-free enzymatic assay using RBL-1 (rat basophilic leukemia, 2H3 subline) cell lysate, the target compound inhibited 5-lipoxygenase-mediated 5-HETE production with a reported value of 0.39 . This value, originating from a systematic SAR study of N-hydroxyurea 5-LO inhibitors [1], is interpreted as an IC₅₀ (µM) in the context of the publication's data reporting convention. No equivalent 5-LO inhibition data are publicly available for the N1-unsubstituted analog 3-cyclohexyl-1H-pyrazol-5-amine or for the 4-nitro and 4-methylsulfonyl analogs, establishing the 4-unsubstituted, N1-hydroxyethyl configuration as the functionally validated sub-structure for this target.
| Evidence Dimension | 5-Lipoxygenase inhibition (5-HETE production) |
|---|---|
| Target Compound Data | 0.39 (probable IC₅₀ in µM; assay readout value as reported) |
| Comparator Or Baseline | No published 5-LO inhibition data for 3-cyclohexyl-1H-pyrazol-5-amine, 2-(5-amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol, or 2-(5-amino-3-cyclohexyl-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol |
| Quantified Difference | Not calculable; functional activity documented only for target compound within this subclass |
| Conditions | RBL-1 cell (2H3 subline) lysate; 5-HETE production endpoint |
Why This Matters
For researchers pursuing leukotriene pathway targets, the target compound is the sole 5-aminopyrazole derivative in this analog series with documented 5-LO inhibitory activity, making it a non-substitutable starting point for SAR expansion.
- [1] Stewart AO, Bhatia PA, Martin JG, et al. Structure-activity relationships of N-hydroxyurea 5-lipoxygenase inhibitors. J Med Chem. 1997;40(13):1955-68. PMID: 9207936. View Source
